molecular formula C₂₄H₁₀D₁₈N₂O₃ B1146397 Ivacaftor CAS No. 1413431-05-6

Ivacaftor

Cat. No.: B1146397
CAS No.: 1413431-05-6
M. Wt: 410.6
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Mechanism of Action

Target of Action

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The CFTR protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

This compound acts by increasing the open probability of the CFTR channel , thus enhancing the transport of chloride ions across epithelial membranes . This is achieved by binding to the channels directly to induce a non-conventional mode of gating .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chloride ion transport across cell membranes . By potentiating the CFTR protein, this compound enhances chloride ion transport, which in turn influences the fluidity of mucus in various organs. This can alleviate some of the symptoms of cystic fibrosis, such as the production of thick, sticky mucus that clogs the ducts of organs where it is produced .

Pharmacokinetics

This compound is highly lipophilic and exhibits a strong positive food effect . After oral administration, this compound is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose . The mean oral bioavailability of this compound was found to be between 16.2% and 18.4% . The relative contribution of lymphatic transport to the overall bioavailability was between 4.35% and 5.91% .

Result of Action

The primary result of this compound’s action is the improvement of CF symptoms and underlying disease pathology . By enhancing the function of the CFTR protein, this compound helps to normalize fluid and ion transport across cell membranes, reducing the production of thick mucus and alleviating associated complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .

Action Environment

The enzymatic activity of cytochromes P450 3A, which metabolizes this compound, is influenced by environmental factors . Furthermore, the airway mycobiota, which can be affected by this compound treatment, has been shown to fluctuate over time, conditioned by the inhalation of environmental conidia . Therefore, environmental factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Ivacaftor plays a crucial role in biochemical reactions by potentiating the activity of the CFTR protein. The CFTR protein is an ion channel that regulates the transport of chloride and sodium ions across epithelial cell membranes in organs such as the lungs, pancreas, liver, and digestive system . This compound interacts with the CFTR protein by binding to it and increasing the probability that the channel remains open, thereby enhancing chloride ion transport . This interaction helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the airways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In epithelial cells, particularly those lining the respiratory tract, this compound enhances the function of the CFTR protein, leading to improved chloride ion transport and mucus clearance . This results in better lung function and reduced pulmonary exacerbations in cystic fibrosis patients . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CFTR protein . These effects contribute to the overall improvement in the health and quality of life of cystic fibrosis patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CFTR protein and potentiating its activity. This compound binds to specific sites on the CFTR protein, including the fourth cytosolic loop (ICL4) and a kink formed by transmembrane helix 8 (tm8) . This binding increases the open probability of the CFTR channel, allowing for enhanced chloride ion transport . This compound also modulates the gating of the CFTR channel, promoting a non-conventional mode of gating that further increases the channel’s activity . These molecular interactions result in improved ion transport and alleviation of cystic fibrosis symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and maintains its activity over extended periods . Long-term studies have shown that this compound provides sustained clinical benefits, including improved lung function, reduced pulmonary exacerbations, and better overall health outcomes in cystic fibrosis patients . The stability and degradation of this compound can be influenced by factors such as storage conditions and formulation . In vitro and in vivo studies have demonstrated that this compound remains effective over time, contributing to its long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . In animal models, this compound has been shown to improve lung function and reduce disease severity in cystic fibrosis . The therapeutic benefits of this compound are dose-dependent, with higher doses providing greater improvements in clinical outcomes .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A . The major metabolites of this compound are M1 and M6, which account for the majority of the eliminated dose . This compound and its metabolites are mainly excreted in the feces . The metabolic pathways of this compound involve oxidation and glucuronidation reactions, which facilitate its elimination from the body . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic and exhibits extensive distribution into peripheral tissues . This compound is primarily transported across cell membranes by passive diffusion, but it can also interact with transport proteins such as P-glycoprotein . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of transporters . This compound is eliminated mainly in the feces as metabolites formed via CYP3A .

Subcellular Localization

This compound is localized within specific subcellular compartments, primarily in the plasma membrane where the CFTR protein is located . The binding of this compound to the CFTR protein occurs at the cytosolic loops and transmembrane helices, which are critical for its potentiating activity . This compound does not undergo significant post-translational modifications that affect its subcellular localization . The targeting of this compound to the plasma membrane ensures its effective interaction with the CFTR protein and subsequent therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis methods, which enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Ivacaftor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products:

    Oxidation Products: this compound M1 and M6.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236281
Record name Ivacaftor
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Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
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Solubility

low (<0.05 µg/mL), 2.00e-03 g/L
Record name Ivacaftor
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Record name Ivacaftor
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation.
Record name Ivacaftor
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CAS No.

873054-44-5
Record name Ivacaftor
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Record name Ivacaftor [USAN:INN]
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Record name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Record name Ivacaftor
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URL http://www.hmdb.ca/metabolites/HMDB0015705
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-215
Record name Ivacaftor
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